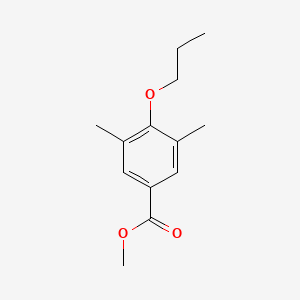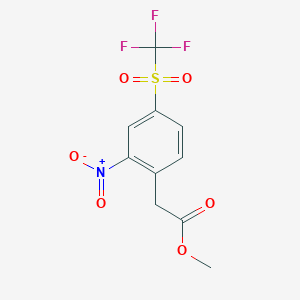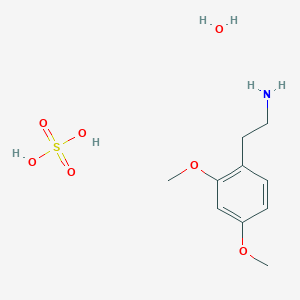
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% (3,4-DFTMSB) is a highly fluorinated aromatic compound with a wide range of applications in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a crystalline solid at room temperature and has a melting point of 54°C. 3,4-DFTMSB is widely used as a reagent and catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% has a wide range of applications in scientific research. It is commonly used as a reagent or catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules. It is also used as a solvent in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is used in the synthesis of fluorinated polymers, which have a wide range of applications in the biomedical, electronics, and materials science fields.
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is not fully understood. However, it is believed that the highly fluorinated nature of the compound enables it to form strong bonds with other molecules. This allows it to act as a reagent or catalyst in organic synthesis reactions, enabling the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% are not well understood. It is not known to be toxic or to have any adverse effects on human health. However, as with any chemical, it is important to handle 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% with caution and to follow safety protocols when handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments include its highly fluorinated nature, which enables it to form strong bonds with other molecules, and its low toxicity. The main limitation of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments is its relatively high cost.
Zukünftige Richtungen
The future of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is promising. As research into the compound continues, its potential applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and other specialty chemicals will become more apparent. Additionally, research into the biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will provide further insight into its potential uses. Finally, further research into the synthesis of fluorinated polymers using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will enable the development of new materials with a wide range of applications in the biomedical, electronics, and materials science fields.
Synthesemethoden
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% can be synthesized through a number of different methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride with 3,4-difluorobenzene in the presence of a base such as sodium hydroxide. This reaction produces 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% as the primary product and trifluoromethanesulfonic acid as a byproduct. Other methods of synthesis include the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl fluoride and the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl anhydride.
Eigenschaften
IUPAC Name |
1,2-difluoro-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBLOOTRNRCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-(trifluoromethylsulfonyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)


![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)





